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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439 Get Quote

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of LML134, a selective histamine H3 receptor (H3R) inverse agonist.

The information is intended for researchers, scientists, and professionals involved in drug

development and neuroscience.

Chemical Structure and Properties
LML134, also known as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-

cyclobutylpiperazine-1-carboxylate, is a novel compound investigated for its potential

therapeutic effects in sleep disorders.[1][2]

Chemical Structure:

IUPAC Name: 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-

cyclobutylpiperazine-1-carboxylate[1]

Molecular Formula: C₁₉H₂₉N₅O₃

InChIKey: BVUJMFFRMZRNAT-UHFFFAOYSA-N

A summary of the key chemical and physical properties of LML134 is presented in Table 1.

Table 1: Chemical and Physical Properties of LML134
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Property Value

Molecular Formula C₁₉H₂₉N₅O₃

IUPAC Name

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-

yl)piperidin-4-yl 4-cyclobutylpiperazine-1-

carboxylate[1]

Appearance Not reported

Solubility Water soluble[2]

Melting Point Not reported

Pharmacological Properties
LML134 is a potent and selective inverse agonist of the histamine H3 receptor.[2] This section

details its mechanism of action, binding affinity, and pharmacokinetic profile.

Mechanism of Action
LML134 functions as an inverse agonist at the histamine H3 receptor.[2] The H3 receptor is a

presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the

brain. By acting as an inverse agonist, LML134 blocks the constitutive activity of the H3

receptor, leading to an increased release of histamine and other neurotransmitters. This

enhanced histaminergic neurotransmission is believed to promote wakefulness.[3]

Binding Affinity and Selectivity
LML134 exhibits high affinity and selectivity for the human histamine H3 receptor (hH3R). The

inhibitory constant (Ki) values, determined through in vitro assays, are summarized in Table 2.

The compound shows high selectivity for the H3 receptor over other histamine receptor

subtypes (H1, H2, and H4) and a panel of 137 other targets, including hERG channels.[2]

Table 2: In Vitro Pharmacological Profile of LML134
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Assay Parameter Value (nM)

hH3R cAMP Assay Ki 0.3[2]

hH3R Binding Assay Ki 12[2]

Pharmacokinetics
Pharmacokinetic studies have been conducted in both rats and humans, demonstrating rapid

absorption and clearance. Key pharmacokinetic parameters are summarized in Table 3.

Table 3: Pharmacokinetic Properties of LML134

Species Route Dose Tmax (h) t1/2 (h)
Fraction
Absorbed
(%)

Plasma
Protein
Binding
(Fu, %)

Rat

(Sprague-

Dawley)

Oral 10 mg/kg 0.5
Not

Reported
44 39.0[2]

Rat

(Sprague-

Dawley)

IV 1 mg/kg - 0.44 - 39.0[2]

Human
Not

Reported

Not

Reported
~3

Not

Reported

Not

Reported
33.6[2]

Dog
Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported
57.6[2]

Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of

LML134.
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In Vitro cAMP Assay for H3R Inverse Agonist Activity
(Representative Protocol)
This protocol is a representative method for determining the inverse agonist activity of a

compound at the Gαi-coupled histamine H3 receptor by measuring changes in cyclic

adenosine monophosphate (cAMP) levels.

Objective: To quantify the ability of LML134 to increase cAMP levels by inhibiting the

constitutive activity of the H3 receptor.

Materials:

CHO-K1 cells stably expressing the human histamine H3 receptor (CHO-hH3R).

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase

inhibitor like 0.5 mM IBMX).

Forskolin (to stimulate adenylyl cyclase and establish a baseline of cAMP inhibition).

LML134 at various concentrations.

cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

Cell Culture: Culture CHO-hH3R cells to ~80-90% confluency.

Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and incubate

overnight.

Compound Preparation: Prepare serial dilutions of LML134 in stimulation buffer.

Assay: a. Wash the cells with stimulation buffer. b. Add different concentrations of LML134 to

the wells. c. Add a sub-maximal concentration of forskolin to all wells to induce cAMP

production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's

instructions. b. Perform the cAMP detection assay.

Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b.

Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the

log concentration of LML134 to determine the EC₅₀ value for the inverse agonist effect. The

Ki value is then calculated using the Cheng-Prusoff equation.

Rat Pharmacokinetic Study (Representative Protocol)
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a

compound in rats after oral and intravenous administration.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

properties of LML134 in a rodent model.

Animals: Male Sprague-Dawley rats.

Materials:

LML134 formulated for oral and intravenous administration.

Dosing vehicles.

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

Centrifuge.

Analytical instruments for drug quantification (e.g., LC-MS/MS).

Procedure:

Dosing:

Oral (PO): Administer a single dose of LML134 (e.g., 10 mg/kg) via oral gavage to a group

of rats.
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Intravenous (IV): Administer a single bolus dose of LML134 (e.g., 1 mg/kg) via the tail vein

to another group of rats.

Blood Sampling:

Collect blood samples from the jugular vein or another appropriate site at predetermined

time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until analysis.

Bioanalysis:

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the

quantification of LML134 in plasma.

Analyze the plasma samples to determine the concentration of LML134 at each time

point.

Pharmacokinetic Analysis:

Use pharmacokinetic software to analyze the plasma concentration-time data.

Calculate key parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of

distribution.

Determine the oral bioavailability by comparing the AUC from the oral and IV routes.

Maintenance of Wakefulness Test (MWT) in Clinical
Trials (as per NCT03141086)
The Maintenance of Wakefulness Test (MWT) is a standard method to assess the ability to stay

awake. A summary of the protocol used in a clinical trial involving LML134 is provided below.[4]

[5]
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Objective: To evaluate the efficacy of LML134 in promoting wakefulness in patients with

excessive sleepiness.

Procedure:

Patient Preparation:

Participants are instructed to get a normal amount of sleep the night before the test.

Stimulating activities and substances are avoided before and during the test.

Test Environment:

The test is conducted in a quiet, dimly lit room.

Test Trials:

The MWT consists of four trials, each lasting 40 minutes, with a 2-hour break between

trials.

During each trial, the participant sits in a comfortable position and is instructed to try to

remain awake without using any extraordinary measures.

Monitoring:

Polysomnography (PSG) is used to monitor brain waves, eye movements, and muscle

tone to objectively determine sleep onset.

Trial Termination:

A trial is terminated if the participant falls asleep or after 40 minutes if they remain awake.

Data Analysis:

The primary endpoint is the mean sleep latency across the four trials. A longer sleep

latency indicates a greater ability to stay awake.

Signaling Pathways and Experimental Workflows
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This section provides visual representations of the key signaling pathway and an experimental

workflow relevant to LML134.

Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade of the histamine H3 receptor and the

effect of an inverse agonist like LML134.
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Caption: Histamine H3 Receptor Signaling Pathway and the Action of LML134.

Maintenance of Wakefulness Test (MWT) Experimental
Workflow
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The diagram below outlines the key steps in conducting a Maintenance of Wakefulness Test.
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Caption: Workflow for the Maintenance of Wakefulness Test (MWT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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